Lipophilicity (logP) Differentiation Against the Isopropyl Analog (CAS 42729-56-6)
1-(3-Methylbutyl)pyrrolidin-3-ol exhibits a computed logP of 1.037, which is 0.44 log units higher than the isopropyl analog 1-isopropyl-3-pyrrolidinol (logP = 0.6) [1]. This difference, measured under the same computational method (XLogP3), indicates that the branched isopentyl substituent confers meaningfully greater lipophilicity than the shorter, unbranched isopropyl group .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.037 (XLogP3) |
| Comparator Or Baseline | 1-Isopropyl-3-pyrrolidinol (CAS 42729-56-6): logP = 0.6 (XLogP3) |
| Quantified Difference | ΔlogP = +0.44 for the target compound |
| Conditions | Computed by XLogP3 algorithm; values retrieved from ChemSrc and Molbase chemical databases. |
Why This Matters
A ΔlogP of 0.44 can translate into a ~2.75-fold difference in octanol-water partition coefficient, directly influencing compound solubility in aqueous assay buffers and passive membrane permeability in cell-based assays.
- [1] Molbase. 1-Isopropyl-3-pyrrolidinol | CAS 42729-56-6. https://qiye.molbase.cn (accessed 2026-05-11). View Source
